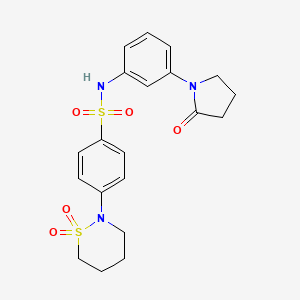
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide , also known as a thiazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazinane ring
- A benzenesulfonamide moiety
- An oxopyrrolidine substituent
This structural diversity is believed to contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing physiological responses.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that thiazine derivatives exhibit significant antimicrobial properties. For instance, sulfonamide compounds are known to inhibit bacterial growth by targeting folic acid synthesis pathways.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer activity. It is hypothesized that the thiazine ring facilitates interactions with DNA or proteins involved in cell cycle regulation.
Cardiovascular Effects
Research on related sulfonamides has demonstrated effects on cardiovascular parameters. For example, some derivatives have been shown to reduce perfusion pressure in isolated heart models, indicating potential applications in treating hypertension.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Leblond & Hoff (1994) | Investigated the effects of benzenesulfonamide derivatives on heart rate in rat models, noting significant reductions in perfusion pressure with specific compounds. |
| Wu et al. (1999) | Reported that certain sulfonamide derivatives act as endothelin receptor antagonists, which could mitigate pulmonary hypertension. |
| Schwartz et al. (1995) | Found that a sulfonamide derivative inhibited carbonic anhydrase, suggesting potential for use in cardiovascular conditions. |
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with other thiazine and sulfonamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Thiazole ring | Antimicrobial |
| 4-Chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide | Tetrazole ring | Anticancer |
| N-Cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide | Cyclopentyl group | Cardiovascular effects |
属性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c24-20-7-4-12-22(20)18-6-3-5-16(15-18)21-30(27,28)19-10-8-17(9-11-19)23-13-1-2-14-29(23,25)26/h3,5-6,8-11,15,21H,1-2,4,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYCXMMMAYMVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














